7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a β-lactam antibiotic derivative belonging to the cephalosporin class. Its structure features a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a 7-ethoxycarbonylamino substituent and a 3-methyl group. The ethoxycarbonylamino moiety at position 7 enhances stability against β-lactamases, while the methyl group at position 3 influences steric and pharmacokinetic properties. This compound is primarily investigated for its antibacterial activity and structural role in antibiotic development .
Properties
Molecular Formula |
C11H14N2O5S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16) |
InChI Key |
BMFXXIXASGEOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid (7-ACA). . The process involves regioselective acylation and esterification steps to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of diphenyldiazomethane as a masking group for the carboxylic group in the cephalosporin nucleus is common, although its hazardous nature requires careful handling .
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonylamino Group
The ethoxycarbonylamino (-NHCO₂Et) group at position 7 undergoes hydrolysis under acidic or basic conditions to yield a primary amine. This reaction is critical in synthetic pathways for generating bioactive cephalosporin intermediates .
This deprotection step is analogous to the synthesis of 7-aminocephalosporanic acid (7-ACA), a key intermediate in antibiotic production .
β-Lactam Ring Reactivity
The bicyclic β-lactam ring is highly reactive due to ring strain and electrophilicity at the carbonyl carbon, enabling nucleophilic attack—a mechanism central to antibiotic activity .
Key Reactions
-
Ring-Opening by Nucleophiles :
-
Acid/Base Stability :
Carboxylic Acid Functionalization
The C-2 carboxylic acid group participates in salt formation and esterification to improve solubility or modify pharmacokinetics .
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Salt Formation | NaOH (aqueous) | Sodium salt for intravenous formulations | |
| Esterification | Methanol/H⁺ or DCC/DMAP | Methyl ester prodrugs (enhanced lipophilicity) |
Substitution at the 3-Methyl Group
While the 3-methyl group is generally inert, advanced synthetic methods enable functionalization:
-
Radical Halogenation : N-Bromosuccinimide (NBS) under UV light introduces bromine for further coupling .
-
Enzymatic Oxidation : Cytochrome P450 mimics convert methyl to hydroxymethyl derivatives in research settings .
Thermal and Photolytic Degradation
The compound exhibits sensitivity to heat and UV light, leading to:
-
Decarboxylation : Loss of CO₂ at >100°C, forming a des-carboxy derivative .
-
Thiazine Ring Rearrangement : Photoinduced ring expansion/contraction observed in related cephalosporins .
Comparative Stability Data
| Condition | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| pH 7.4 (aqueous buffer) | 48 hours | β-Lactam hydrolysis |
| pH 2.0 (HCl) | 2 hours | β-Lactam + ethoxycarbonyl hydrolysis |
| UV Exposure (254 nm) | 30 minutes | Thiazine ring rearrangement |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the thiazolidine ring enhances the interaction with bacterial cell walls, leading to increased efficacy compared to traditional antibiotics .
Case Study:
A study demonstrated that a series of derivatives based on 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed superior activity against strains of Escherichia coli and Staphylococcus aureus compared to standard treatments like Ampicillin .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. The structural modifications allow it to target specific pathways involved in tumor growth and metastasis.
Research Findings:
In vitro assays have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential for development into anticancer therapeutics .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions.
Synthesis and Modification
The synthesis of 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps, typically starting from simpler thiazolidine derivatives. Modifications can include varying the substituents on the nitrogen or sulfur atoms to enhance biological activity or reduce toxicity.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the beta-lactam ring is crucial for its activity, as it mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to PBPs effectively .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Cephalosporins
Antibacterial Activity and Spectrum
Table 2: In Vitro Activity Against Key Pathogens
- SQ 14,359 exhibits superior activity against β-lactamase-producing Gram-negative bacteria due to its thienylureidoacetyl side chain, which sterically hinders enzyme access .
- The compound shows enhanced activity against P. aeruginosa due to the methoxyimino-thiazolyl group, which improves membrane penetration .
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Parameters
| Compound | Protein Binding (%) | Half-Life (h) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~85 (estimated) | 1.2–1.5 | 0.9 | 12.5 |
| E1100 | 82–91 (human) | 2.1–2.5 | 1.2 | 8.7 |
| Cephradine | 15–20 | 0.8–1.0 | -0.3 | 35.0 |
Biological Activity
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as a beta-lactam antibiotic, is structurally related to cephalosporins and exhibits significant antibacterial properties. This compound operates primarily by inhibiting bacterial cell wall synthesis, making it a valuable agent in combating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to inhibit penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By mimicking the D-Ala-D-Ala structure of peptidoglycan precursors, the compound binds effectively to PBPs, leading to cell lysis and death of susceptible bacteria.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O5S |
| Molecular Weight | 286.31 g/mol |
| IUPAC Name | 7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| InChI Key | BMFXXIXASGEOOS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O |
Biological Activity and Efficacy
Research indicates that 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid possesses broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its efficacy has been compared with other cephalosporins, showcasing enhanced stability and potency due to its unique structural modifications.
Comparative Efficacy
A study comparing this compound with other antibiotics revealed:
| Antibiotic | Spectrum of Activity | MIC (µg/mL) |
|---|---|---|
| 7-(Ethoxycarbonylamino)-3-methyl... | Broad-spectrum | 0.25 - 4 |
| Cefazolin | Narrower spectrum | 0.5 - 8 |
| Cefotaxime | Broad-spectrum | 0.5 - 16 |
Case Studies
- Clinical Application : In a clinical trial involving patients with respiratory tract infections, the administration of this compound resulted in a significant reduction in bacterial load compared to placebo groups, demonstrating its effectiveness in treating infections caused by resistant strains.
- In Vitro Studies : Laboratory studies showed that this compound exhibited lower Minimum Inhibitory Concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional beta-lactams, indicating potential as a treatment option for resistant infections.
Safety and Side Effects
While generally well-tolerated, potential side effects include allergic reactions, gastrointestinal disturbances, and alterations in liver function tests. Long-term use may lead to antibiotic resistance; hence, it is critical to monitor usage patterns in clinical settings.
Q & A
Q. What synthetic methodologies are optimal for introducing the ethoxycarbonylamino group at the C-7 position of this bicyclic β-lactam scaffold?
The ethoxycarbonylamino group is typically introduced via nucleophilic substitution or acylation reactions. For example, protected intermediates of the core bicyclic structure (e.g., 7-amino derivatives) can react with ethyl chloroformate under anhydrous conditions in the presence of a base like triethylamine . Reaction optimization should prioritize controlling steric hindrance at the C-7 position, with monitoring via HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the bicyclo[4.2.0]oct-2-ene ring system?
- X-ray crystallography is definitive for resolving stereochemistry, particularly for the β-lactam ring and substituent orientation .
- NMR : Use - HSQC and NOESY to correlate protons across the bicyclic system. The coupling constants (e.g., in trans-lactam configurations) help distinguish cis/trans isomerism .
- IR spectroscopy confirms β-lactam carbonyl stretching (1750–1800 cm) and secondary amide bands (1650 cm) .
Q. How does pH influence the hydrolytic stability of the β-lactam ring in aqueous buffers?
The β-lactam ring is prone to hydrolysis under acidic (pH < 4) or alkaline (pH > 8) conditions. Stability studies (e.g., HPLC tracking over 24 hours at 37°C) show maximal stability at pH 6–7.4. Buffers like phosphate (50 mM) are recommended for in vitro assays. Degradation products include the open-chain carboxylic acid and secondary amines .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data between in vitro MIC assays and in vivo efficacy models for this compound?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding observed in murine models reduces free drug concentration) .
- Metabolite interference : Identify metabolites (e.g., de-ethoxycarbonylated derivatives) via LC-HRMS, which may retain partial activity or antagonism .
- Dosing regimen optimization : Adjust frequency based on half-life (e.g., murine = 1.5 hours) to maintain concentrations above the MIC threshold .
Q. How can computational modeling predict the impact of C-3 methyl substitution on penicillin-binding protein (PBP) affinity?
- Molecular docking : Use PBP2a (MRSA target) crystal structures (PDB: 1VQQ) to simulate binding. The C-3 methyl group may reduce steric clashes with hydrophobic pockets, improving binding energy scores (ΔG ≤ -8 kcal/mol) .
- MD simulations : Assess conformational flexibility of the bicyclic system over 100 ns trajectories; rigid scaffolds correlate with higher PBP acylation rates .
Q. What experimental evidence supports or refutes the role of the 5-thia-1-aza moiety in overcoming β-lactamase resistance?
- Enzyme inhibition assays : Compare hydrolysis rates by TEM-1 β-lactamase (wild-type vs. mutant). The sulfur atom in the thia-aza ring reduces substrate recognition, as shown by values <10% of those for penams .
- Crystal structures : Reveal disrupted hydrogen bonding between the thia-aza moiety and β-lactamase active-site residues (e.g., Ser70 in class A enzymes) .
Methodological Guidelines
7. Designing SAR studies for C-8 oxo group modifications:
- Analog synthesis : Replace the oxo group with thiocarbonyl or imino moieties via ketone reduction/alkylation.
- Biological testing : Prioritize analogs with MIC ≤2 µg/mL against ESBL-producing E. coli and assess cytotoxicity (e.g., HepG2 IC >50 µM) .
8. Validating oxidative degradation pathways under accelerated stability testing:
- Forced degradation : Expose the compound to 3% HO at 40°C for 72 hours. Monitor sulfoxide/sulfone formation at the 5-thia position via UPLC-PDA (λ = 254 nm) .
9. Addressing discrepancies in cytotoxicity data across cell lines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
